3-{[1-(5-Bromopyridine-3-carbonyl)pyrrolidin-3-yl]methoxy}-6-tert-butylpyridazine
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Overview
Description
3-{[1-(5-Bromopyridine-3-carbonyl)pyrrolidin-3-yl]methoxy}-6-tert-butylpyridazine is a complex organic compound that features a pyridazine ring substituted with a tert-butyl group and a methoxy group linked to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-{[1-(5-Bromopyridine-3-carbonyl)pyrrolidin-3-yl]methoxy}-6-tert-butylpyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromopyridine moiety can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-{[1-(5-Bromopyridine-3-carbonyl)pyrrolidin-3-yl]methoxy}-6-tert-butylpyridazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{[1-(5-Bromopyridine-3-carbonyl)pyrrolidin-3-yl]methoxy}-6-tert-butylpyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds with a pyrrolidine ring, such as pyrrolizines and pyrrolidine-2-one, which are known for their biological activities.
Indole Derivatives: Compounds containing an indole moiety, which have diverse biological and clinical applications.
Uniqueness
3-{[1-(5-Bromopyridine-3-carbonyl)pyrrolidin-3-yl]methoxy}-6-tert-butylpyridazine is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its potential as a versatile compound in various fields of research and development.
Properties
Molecular Formula |
C19H23BrN4O2 |
---|---|
Molecular Weight |
419.3 g/mol |
IUPAC Name |
(5-bromopyridin-3-yl)-[3-[(6-tert-butylpyridazin-3-yl)oxymethyl]pyrrolidin-1-yl]methanone |
InChI |
InChI=1S/C19H23BrN4O2/c1-19(2,3)16-4-5-17(23-22-16)26-12-13-6-7-24(11-13)18(25)14-8-15(20)10-21-9-14/h4-5,8-10,13H,6-7,11-12H2,1-3H3 |
InChI Key |
LMINBZNDOUGXEU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN=C(C=C1)OCC2CCN(C2)C(=O)C3=CC(=CN=C3)Br |
Origin of Product |
United States |
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